molecular formula C14H15N5O4S B2627817 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 2034368-01-7

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2627817
CAS No.: 2034368-01-7
M. Wt: 349.37
InChI Key: OUEHKEAMMPNKRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with a [1,2,4]triazolo[4,3-a]pyrazine nucleus involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several key components. The structure of the resulting compound libraries with yields and methods used for their preparation are listed in Figures 2 and 3 .


Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For instance, hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .


Physical and Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a molar refractivity of 72.6±0.5 cm3, and a polar surface area of 92 Å2 . It has 7 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Herbicidal Activity

Research has demonstrated that triazolo[4,3-a]pyrazine derivatives possess significant herbicidal activity against a broad spectrum of vegetation at low application rates. This suggests that compounds within this class, including potentially N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide, could be explored for agricultural applications, specifically for weed control and management (Moran, 2003).

Antimicrobial Activity

A study on new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, which are structurally related to triazolo[4,3-a]pyrazines, showed antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as yeast-like fungi. This indicates the potential of triazolo[4,3-a]pyrazine derivatives in developing new antimicrobial agents (Hassan, 2013).

Antifungal and Biological Potential

Another study focused on the synthesis of triazolo[3,4-b][1,3,4]thiadiazoles derivatives showed promising antifungal activity and highlighted the potential biological applications of these compounds. The study's molecular docking data suggested that the synthesized compounds could affect the activity of specific enzymes, indicating a direction for further antifungal research (Fedotov et al., 2022).

Anti-Asthmatic Activities

Compounds within the triazolo[4,3-a]pyrazine class have also been evaluated for their anti-asthmatic activities, with some demonstrating the ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. This suggests potential therapeutic applications in treating asthma and other respiratory diseases (Kuwahara et al., 1997).

Anticonvulsant Activity

Research into substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines has revealed potent anticonvulsant activity, with certain compounds showing efficacy in preventing seizures in animal models. This highlights the potential of triazolo[4,3-a]pyrazine derivatives in the development of new anticonvulsant drugs (Kelley et al., 1995).

Properties

IUPAC Name

4-methoxy-3-methyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O4S/c1-9-7-10(3-4-11(9)23-2)24(21,22)16-8-12-17-18-13-14(20)15-5-6-19(12)13/h3-7,16H,8H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEHKEAMMPNKRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=NN=C3N2C=CNC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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